molecular formula C10H20 B14508585 Cyclooctane, 1,1-dimethyl CAS No. 62882-97-7

Cyclooctane, 1,1-dimethyl

Cat. No.: B14508585
CAS No.: 62882-97-7
M. Wt: 140.27 g/mol
InChI Key: QEHFDLMARNTXIZ-UHFFFAOYSA-N
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Description

Cyclooctane, 1,1-dimethyl is an organic compound with the molecular formula C10H20. It is a derivative of cyclooctane, where two methyl groups are attached to the same carbon atom in the cyclooctane ring. This compound is part of the cycloalkane family, which consists of saturated hydrocarbons containing carbon atoms arranged in a ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclooctane, 1,1-dimethyl typically involves the dimerization of butadiene, catalyzed by nickel (0) complexes such as nickel bis(cyclooctadiene). This process yields 1,5-cyclooctadiene, which can then be hydrogenated to produce cyclooctane

Industrial Production Methods

Industrial production of cyclooctane derivatives often involves large-scale catalytic processes. The dimerization of butadiene and subsequent hydrogenation are carried out in reactors designed to handle high pressures and temperatures. The alkylation step is typically performed using methylating agents in the presence of catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclooctane, 1,1-dimethyl undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic or basic medium.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Halogens such as chlorine or bromine in the presence of light or heat.

Major Products Formed

    Oxidation: Carboxylic acids, ketones, or alcohols, depending on the reaction conditions.

    Reduction: Alkanes or cycloalkanes with fewer double bonds.

    Substitution: Halogenated cyclooctane derivatives or alkylated products.

Scientific Research Applications

Cyclooctane, 1,1-dimethyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclooctane, 1,1-dimethyl involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrophobic nature allows it to integrate into lipid membranes, potentially affecting membrane fluidity and function. Additionally, its structure enables it to participate in various chemical reactions, influencing the activity of enzymes and other proteins.

Comparison with Similar Compounds

Similar Compounds

    Cyclooctane: The parent compound with no methyl groups attached.

    Cyclooctane, 1,2-dimethyl: A derivative with two methyl groups attached to adjacent carbon atoms.

    Cyclooctane, 1,4-dimethyl: A derivative with two methyl groups attached to carbon atoms separated by three other carbon atoms.

Uniqueness

Cyclooctane, 1,1-dimethyl is unique due to the specific positioning of its methyl groups on the same carbon atom. This structural feature influences its conformational stability and reactivity compared to other cyclooctane derivatives. The presence of two methyl groups on the same carbon atom also affects its physical properties, such as boiling point and solubility, making it distinct from other similar compounds .

Properties

CAS No.

62882-97-7

Molecular Formula

C10H20

Molecular Weight

140.27 g/mol

IUPAC Name

1,1-dimethylcyclooctane

InChI

InChI=1S/C10H20/c1-10(2)8-6-4-3-5-7-9-10/h3-9H2,1-2H3

InChI Key

QEHFDLMARNTXIZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCCCC1)C

Origin of Product

United States

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